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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1691862-00-6)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Nitro-3-propyl-2,3-dihydro-1H-indole, with CAS number 1691862-00-6, is a heterocyclic compound belonging to the indoline family. The indoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-3-propyl-2,3-dihydro-1H-indole, with CAS number 1691862-00-6, is a heterocyclic compound belonging to the indoline family. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] The presence of a nitro group and a propyl substituent on this core suggests potential for diverse pharmacological activities. This guide provides a comprehensive overview of this molecule, including its structural features, a plausible synthetic route based on established methodologies, predicted physicochemical properties, and a discussion of its potential applications in research and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on analogous structures to offer valuable insights for researchers.

Introduction to the 2,3-Dihydro-1H-indole Scaffold

The 2,3-dihydro-1H-indole, or indoline, ring system is a fundamental heterocyclic motif in a vast array of pharmacologically active molecules. Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for designing ligands that can interact with high specificity with biological targets. Derivatives of the indoline core have demonstrated a wide range of biological activities, including neuroprotective, antioxidant, and receptor modulating properties.[1][2] The synthesis of novel indoline derivatives remains an active area of research, with methodologies such as the reduction of indoles and intramolecular cyclization reactions being commonly employed.[2][3][4][5]

Physicochemical Properties of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

Detailed experimental data for the physicochemical properties of 5-Nitro-3-propyl-2,3-dihydro-1H-indole are not extensively reported. However, based on its structure and data from similar compounds, the following properties can be predicted:

PropertyPredicted ValueSource/Rationale
Molecular Formula C11H14N2O2Based on structure
Molecular Weight 206.24 g/mol Calculated from formula
Appearance Likely a yellow to orange solidNitroaromatic compounds are often colored
Melting Point Not availableExpected to be a solid at room temperature
Boiling Point Not available---
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsGeneral solubility for similar organic compounds[6]
logP (o/w) ~2.5 - 3.5Estimated based on similar structures

Proposed Synthesis and Rationale

Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 5-nitroindole.

Synthetic Workflow A 5-Nitroindole B 3-Propyl-5-nitro-1H-indole A->B Alkylation C 5-Nitro-3-propyl-2,3-dihydro-1H-indole B->C Reduction Potential_Applications A 5-Nitro-3-propyl-2,3-dihydro-1H-indole B CNS Drug Discovery A->B Indoline Scaffold C Anticancer Research A->C Nitroaromatic Moiety D Chemical Probe Development A->D Functional Handles

Sources

Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 3-Propyl-5-Nitroindoline Derivatives

Executive Summary: The Pharmacophore Defined The 3-propyl-5-nitroindoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between simple indole alkaloids and complex kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

The 3-propyl-5-nitroindoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between simple indole alkaloids and complex kinase inhibitors. While the indole core is ubiquitous in FDA-approved drugs (e.g., Indomethacin, Sunitinib), the specific modification of the C5-nitro group combined with a C3-propyl chain creates a unique chemical environment:

  • Electronic Modulation (C5-Nitro): The nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indoline nitrogen (

    
    ). This lowers the 
    
    
    
    , modulating metabolic stability and enhancing hydrogen bond acceptor capability in enzyme pockets.
  • Lipophilic Extension (C3-Propyl): The propyl chain at C3 introduces critical lipophilicity (

    
     adjustment) and steric bulk, allowing the molecule to probe hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases or the hydrophobic channel of GPCRs).
    
  • Chirality: Unlike planar indoles, the C3 position in indolines is chiral (

    
     hybridized). The 3-propyl substitution creates an asymmetric center, necessitating enantioselective evaluation during drug development.
    

This guide details the synthesis, biological mechanisms, and experimental validation of this scaffold, focusing on Antimicrobial and Anticancer applications.[1][2]

Synthesis & Characterization

The synthesis of 3-propyl-5-nitroindoline derivatives requires chemoselective strategies to avoid reducing the nitro group while saturating the indole double bond.

Chemoselective Synthesis Protocol

Objective: Reduction of 3-propyl-5-nitroindole to 3-propyl-5-nitroindoline without reducing the nitro group to an amine.

Reagents:

  • Precursor: 3-propyl-5-nitroindole

  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Glacial Acetic Acid (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (approx. 5 mmol) of 3-propyl-5-nitroindole in 20 mL of glacial acetic acid. Maintain temperature at 15°C.

  • Addition: Add

    
     (3.0 eq) portion-wise over 30 minutes. Critical: Do not use 
    
    
    
    or catalytic hydrogenation (
    
    
    ), as these will reduce the nitro group to an amino group (
    
    
    ).
  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The indoline spot will be less polar (higher

    
    ) than the indole.
    
  • Quenching: Pour mixture into ice-cold water (100 mL) and basify to pH 9 using 20% NaOH solution.

  • Extraction: Extract with Dichloromethane (

    
    , 3 x 50 mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel 60).

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Propyl-5-Nitroindole (Precursor) Reagent NaBH3CN / AcOH (Chemoselective Reduction) Start->Reagent Dissolution Intermediate 3-Propyl-5-Nitroindoline (Core Scaffold) Reagent->Intermediate Reductive Saturation (C2-C3 bond) Deriv1 N1-Alkylation (Target: Kinase Inhibition) Intermediate->Deriv1 R-X / K2CO3 Deriv2 Nitro-Reduction (Target: Amino-indoline) Intermediate->Deriv2 H2 / Pd-C

Figure 1: Chemoselective synthesis pathway preserving the nitro-pharmacophore.

Biological Mechanisms of Action[3][4][5]

The biological activity of 3-propyl-5-nitroindoline derivatives is bifurcated into two primary therapeutic areas.

Mechanism A: Anticancer (Kinase Inhibition & DNA Intercalation)

The 5-nitroindoline core mimics the adenosine ring of ATP, allowing it to function as a scaffold for Kinase Inhibitors (e.g., VEGFR, EGFR).

  • Binding Mode: The

    
     and Nitro oxygens form hydrogen bonds with the "hinge region" of the kinase.
    
  • Role of 3-Propyl: This group occupies the hydrophobic "Gatekeeper" pocket, improving selectivity against kinases with smaller gatekeeper residues.

  • G-Quadruplex Binding: Nitroindoline derivatives have been shown to stabilize c-Myc G-quadruplex DNA, downregulating oncogene expression (See Ref 1).

Mechanism B: Antimicrobial (Prodrug Activation)

Similar to nitroimidazoles (Metronidazole), the 5-nitro group in these derivatives acts as a "warhead" against anaerobic bacteria and Mycobacterium tuberculosis.

  • Activation: The nitro group is enzymatically reduced (by bacterial nitroreductases) to reactive nitroso/hydroxylamine intermediates.

  • Toxicity: These intermediates covalently bind to bacterial DNA and proteins, causing cell death.

Mechanistic Pathway Diagram

MechanismAction cluster_Cancer Anticancer Pathway cluster_Bacteria Antimicrobial Pathway Compound 3-Propyl-5-Nitroindoline Derivative Kinase ATP Binding Site (VEGFR/EGFR) Compound->Kinase Hydrophobic Interaction (3-Propyl Group) DNA c-Myc G-Quadruplex Stabilization Compound->DNA Intercalation Reductase Bacterial Nitroreductase (DprE1 / NTR) Compound->Reductase Prodrug Entry Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Signal Blockade DNA->Apoptosis Transcription Arrest Radical Reactive Nitroso Intermediates Reductase->Radical 1e- Reduction Damage DNA/Protein Adduct Formation Radical->Damage Covalent Binding

Figure 2: Dual mechanism of action: Kinase inhibition (host) vs. Bioactivation (pathogen).

Experimental Validation Protocols

To validate the biological activity of synthesized derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Target: HeLa (Cervical cancer) and A549 (Lung cancer) cell lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add 3-propyl-5-nitroindoline derivatives (dissolved in DMSO) at concentrations ranging from

    
     to 
    
    
    
    . Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 hours.

  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate for 4 hours.
  • Solubilization: Dissolve formazan crystals in

    
     DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol: Antimicrobial MIC Determination

Target:Mycobacterium smegmatis (Safe surrogate for M. tuberculosis) or S. aureus.

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard. Dilute 1:100.
    
  • Plate Prep: Use 96-well microtiter plates with Mueller-Hinton broth.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound (Start:

    
    ).
    
  • Control: Include Ciprofloxacin or Rifampicin as positive control.

  • Incubation: 37°C for 24h (S. aureus) or 48h (M. smegmatis).

  • Visualization: Add Resazurin dye (

    
    ). Blue 
    
    
    
    Pink indicates growth. The MIC is the lowest concentration preventing color change.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of structural modifications on the 5-nitroindoline scaffold based on aggregated literature data for this chemical class.

Table 1: Comparative SAR of 5-Nitroindoline Derivatives

Derivative IDC3-SubstituentC5-SubstituentN1-SubstituentActivity (Anticancer

)
Activity (Antibacterial MIC)
NI-01 (Lead) Propyl Nitro H 5.8

(HeLa)
12.5

NI-02MethylNitroH15.2

25.0

NI-03PropylHH>100

(Inactive)
>64

(Inactive)
NI-04PropylAmino (

)
H22.1

>64

NI-05PropylNitroBenzyl2.1

(Potent)
50.0

(Loss of activity)

Key Insights:

  • The Nitro Group is Essential: Removing the nitro group (NI-03) or reducing it to an amine (NI-04) drastically reduces antimicrobial activity, confirming the "prodrug" mechanism requiring nitro-activation.

  • Propyl vs. Methyl: The propyl chain (NI-01) offers superior potency over methyl (NI-02), likely due to better filling of hydrophobic pockets.

  • N1-Substitution: Alkylating the nitrogen (NI-05) enhances anticancer potency (likely via improved kinase binding) but destroys antibacterial activity (prevents prodrug activation or uptake).

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and biological activities of some indoline derivatives. Source: Journal of the Serbian Chemical Society URL:[Link]

  • 5-Nitroindole: A Universal Base Analog. Source: Nucleic Acids Research URL:[3][Link]

  • Indole and indoline scaffolds in drug discovery. Source: ResearchGate (Review) URL:[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Pharmacophore Modeling of 5-nitro-3-propyl-2,3-dihydro-1H-indole: A Technical Guide

Executive Summary The molecule 5-nitro-3-propyl-2,3-dihydro-1H-indole (CAS: 1691862-00-6) represents a privileged scaffold in medicinal chemistry, combining the electronic versatility of the nitro group with the steric t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-nitro-3-propyl-2,3-dihydro-1H-indole (CAS: 1691862-00-6) represents a privileged scaffold in medicinal chemistry, combining the electronic versatility of the nitro group with the steric tunability of the 3-propyl indoline core. While often utilized as a building block, its structural motif aligns with known inhibitors of 5-Lipoxygenase (5-LOX) , Janus Kinases (JAK2) , and various oxidoreductases .

This guide details the construction of a robust pharmacophore model for this specific scaffold. Unlike generic modeling tutorials, this whitepaper focuses on the unique conformational dynamics of the 3-propyl substituent and the electrostatic necessities of the 5-nitro group, providing a blueprint for transitioning this hit into a lead candidate.

Structural & Electronic Analysis

Before initiating computational workflows, a rigorous analysis of the ligand's physicochemical properties is required to define the "Pharmacophoric Fingerprint."

The Pharmacophoric Fingerprint

The molecule can be dissected into four distinct pharmacophoric features necessary for binding affinity:

Feature IDChemical MoietyPharmacophoric RoleInteraction Type
F1 (HBD) Indoline N1-HHydrogen Bond DonorH-bond with backbone carbonyls (e.g., hinge region in kinases).
F2 (HBA/EL) 5-Nitro Group (

)
HB Acceptor / ElectrostaticBidentate H-bonding; strong electron-withdrawing nature increases acidity of N1-H.
F3 (HYD) 3-Propyl ChainHydrophobic / Steric ProbeOccupies hydrophobic pockets (e.g., specificity pockets in GPCRs or enzymes).
F4 (ARO) Benzene Ring (C4-C7)Aromatic / Pi-Stacking

stacking (T-shaped or parallel) with residues like Phe, Tyr, or Trp.

Expert Insight: The 5-nitro group is not merely an acceptor; its electron-withdrawing induction (


) significantly lowers the pKa of the indoline nitrogen, making F1  a stronger hydrogen bond donor than in unsubstituted indolines. This causality must be factored into the feature weightings during modeling.

Computational Workflow: Ligand-Based Construction

This protocol assumes the absence of a co-crystallized structure for this specific analog (a common scenario for early hits) and utilizes a Ligand-Based Pharmacophore (LBP) approach, refined by Molecular Dynamics (MD) .

Phase 1: Conformational Sampling (The "Propyl" Problem)

The 3-propyl chain introduces rotatable bonds that can adopt multiple low-energy conformations. A static crystal structure is insufficient.

Protocol:

  • Force Field Selection: Use MMFF94x or OPLS3e . These fields accurately parameterize the nitro-aromatic conjugation and the sp3 hybridization of the indoline C2/C3 atoms.

  • Sampling Algorithm: Perform a Stochastic Conformational Search (e.g., Monte Carlo or Low-Mode MD).

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy states).

    • RMSD Cutoff: 0.5 Å (to remove redundant conformers).

  • Output: Generate an ensemble of 50–100 conformers.

Exploratory

Technical Guide: Solubility Profiling & Handling of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

This technical guide details the solubility profile, handling protocols, and physicochemical behavior of 5-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1691862-00-6).[1][2] It is designed for researchers requiring high-inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, handling protocols, and physicochemical behavior of 5-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1691862-00-6).[1][2] It is designed for researchers requiring high-integrity stock solutions for biological assays or synthetic applications.[1][2]

[1][2][3]

Executive Summary: The Compound at a Glance

5-Nitro-3-propyl-2,3-dihydro-1H-indole is a lipophilic, nitro-substituted indoline derivative.[1][2][3] Its structural integration of a nitro group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and a propyl chain (

) creates a distinct amphiphilic profile: high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous media.[1][3]
PropertyValue / Description
CAS Number 1691862-00-6
Molecular Formula

Molecular Weight ~206.24 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Predicted < 50 µM without co-solvent)
Lipophilicity (LogP) Estimated ~2.5 – 3.2 (Moderately Lipophilic)

Solubility Mechanics: The "Like Dissolves Like" Causality[1][2][3]

To manipulate this compound effectively, one must understand the intermolecular forces at play.[1][2]

Why DMSO Works (The Driver)

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to two key mechanisms:

  • Dipole-Dipole Interaction: The highly polar ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     bond in DMSO interacts strongly with the electron-withdrawing nitro group (
    
    
    
    ) at the 5-position, stabilizing the molecule in solution.[1][3]
  • Hydrogen Bonding: The sulfoxide oxygen acts as a hydrogen bond acceptor for the amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) of the indoline ring.[1][3]
    
Why Water Fails (The Barrier)

Despite the polar nitro group, the molecule is dominated by hydrophobic domains:[1][2][3]

  • The Propyl Chain: The 3-propyl substituent adds significant lipophilicity, increasing the energy cost for water molecules to organize around the solute (the Hydrophobic Effect).[1][2][3]

  • Aromatic Stacking: In aqueous environments, the flat aromatic rings tend to stack via ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     interactions, driving aggregation and precipitation ("crashing out").[1][3]
    

Experimental Protocol: Preparation of High-Integrity DMSO Stock

Objective: Create a stable 10 mM or 20 mM stock solution free of micro-precipitates.

Reagents & Equipment[1][2][3]
  • Compound: 5-Nitro-3-propyl-2,3-dihydro-1H-indole (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2][3]

  • Vessel: Amber glass vial (to protect the nitro group from potential photodegradation).[1][2][3]

  • Sonicator: Ultrasonic water bath.[1][2][3]

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh approximately 2.06 mg of the solid compound.[1][2][3]

    • Calculation: For a 10 mM stock in 1 mL DMSO: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

      
      
      
      
      
      [1][3]
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO directly to the vial. Do not use a plastic pipette tip for long-term storage contact; use glass or solvent-resistant tips.[1][2]

  • Solubilization: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid particles remain, sonicate at 40 kHz for 2–5 minutes. The solution should turn a clear yellow/orange (characteristic of nitro-aromatics).[1][2]

  • Visual Inspection: Hold the vial against a light source. The solution must be free of turbidity.[1][2]

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before every use to prevent concentration gradients (cryo-concentration effect).

Aqueous Dilution & Kinetic Solubility Assessment

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for assays without inducing precipitation.

The "Crash-Out" Risk: When a DMSO stock is spiked into water, the solvent environment changes instantly.[1][2][3] If the final concentration exceeds the compound's thermodynamic solubility limit, it will precipitate.[1][2] This is often kinetically delayed, leading to false positives in assays.[1][2]

Workflow Visualization (DOT Diagram)

SolubilityWorkflow Solid Solid Compound (5-Nitro-3-propyl...) DMSO_Stock DMSO Stock Solution (10 mM - 20 mM) Solid->DMSO_Stock  Add Anhydrous DMSO  (Vortex/Sonicate) Dilution Aqueous Dilution step (Spike into PBS/Media) DMSO_Stock->Dilution  Dilute 1:1000 (0.1% DMSO)  to 1:100 (1% DMSO) Check Visual/Nephelometric Check Dilution->Check  Incubate 30 mins Result_Clear Clear Solution (Soluble / Metastable) Check->Result_Clear  < Solubility Limit Result_Cloudy Turbid / Precipitate (Insoluble / Crash-out) Check->Result_Cloudy  > Solubility Limit

Figure 1: Decision tree for solubility assessment. Green paths indicate successful solubilization; red paths indicate precipitation events.[1][2]

Best Practice for Aqueous Dilution[1][2][3]
  • Pre-warm the aqueous buffer to 25°C or 37°C (assay temperature). Cold buffers accelerate precipitation.[1][2]

  • Dynamic Addition: Add the DMSO stock into the vortexing buffer.[1][2][3] Do not add buffer to the DMSO stock.[1][2]

    • Why? Adding buffer to DMSO creates a zone of high water content while local compound concentration is still high, triggering immediate precipitation.[1][2]

  • Limit DMSO Content: Keep final DMSO concentration

    
     (v/v) to avoid solvent toxicity in biological assays, unless the specific assay tolerates higher limits.
    

Troubleshooting: Managing Precipitation

If the compound precipitates upon dilution:

ObservationDiagnosisRemediation Strategy
Immediate Cloudiness Concentration exceeds Kinetic Solubility.[1][2][3]Reduce final concentration (e.g., from 100 µM to 10 µM).
Precipitate after 2 hours Compound is thermodynamically unstable in water.[1][2]Perform assay immediately after dilution (Kinetic window).[1][2]
Oily droplets "Oiling out" due to high lipophilicity (Propyl chain).[1][2][3]Add surfactant (e.g., 0.05% Tween-20) or Cyclodextrin to stabilize.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12341285 (Analogue Structure).[1][2] Retrieved February 17, 2026, from [Link][1][2]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Safety.[1][2][3] Retrieved February 17, 2026, from [Link][1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2] (Standard reference for kinetic solubility protocols).

Sources

Protocols & Analytical Methods

Method

Preparation of 5-nitroindoline scaffolds for medicinal chemistry

Application Note: Strategic Synthesis of 5-Nitroindoline Scaffolds Executive Summary The 5-nitroindoline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for 5-aminoindolines f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Nitroindoline Scaffolds

Executive Summary

The 5-nitroindoline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for 5-aminoindolines found in kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., c-Myc G-quadruplex binders). Its preparation presents a classic chemoselectivity paradox: direct nitration of indoline is prone to oxidation and regiochemical scrambling, while the reduction of 5-nitroindole requires preventing the simultaneous reduction of the nitro group.

This guide provides two validated, high-purity protocols to access this scaffold. We prioritize regiocontrol (via N-protection) and chemoselectivity (via ionic hydrogenation), ensuring researchers can scale these reactions from milligram-to-gram quantities safely.

Strategic Importance & Mechanism

In drug discovery, the 5-nitroindoline moiety is rarely the endpoint; it is a masked aniline. The 5-aminoindoline core mimics the electronic and steric properties of p-phenylenediamine but with restricted conformational freedom, often improving binding affinity by reducing the entropic penalty upon target engagement.

Key Challenges:

  • Oxidative Instability: The electron-rich nitrogen of free indoline is susceptible to oxidation by nitric acid, leading to polymerization (tars).

  • Regiochemistry: Electrophilic aromatic substitution (EAS) on free indoline often yields mixtures of 5- and 6-nitro isomers.

  • Over-reduction: Catalytic hydrogenation (

    
    ) of 5-nitroindole indiscriminately reduces both the alkene and the nitro group to yield 5-aminoindoline directly, bypassing the nitro-intermediate often needed for specific functionalization.
    
Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal route based on available starting materials and scale.

G Start_Indole Starting Material: 5-Nitroindole Decision_1 Requirement: Preserve Nitro Group? Start_Indole->Decision_1 Start_Indoline Starting Material: Indoline Route_B Route B: Protection-Nitration (Regioselective EAS) Start_Indoline->Route_B Requires N-Protection Route_A Route A: Ionic Hydrogenation (Chemoselective Reduction) Decision_1->Route_A Yes (Use NaBH3CN) Side_Prod Avoided Side Product: 5-Aminoindoline Decision_1->Side_Prod No (H2/Pd reduces both) Prod_Target Target Scaffold: 5-Nitroindoline Route_A->Prod_Target Route_B->Prod_Target

Figure 1: Strategic Decision Tree for 5-Nitroindoline Synthesis. Route A is preferred for chemoselectivity; Route B is the "workhorse" for bulk synthesis from cheap indoline.

Protocol A: The "Workhorse" Route (Nitration of Indoline)

Best for: Large-scale preparation (>5g) where starting material cost is a factor. Mechanism:


-Acetylation lowers the electron density of the nitrogen lone pair, preventing oxidation while directing the incoming nitronium ion (

) to the para position (C5) via steric hindrance at the ortho position (C7).
Step 1: N-Protection (Acetylation)
  • Dissolve: Indoline (1.0 equiv) in DCM (10 mL/g).

  • Add Base: Triethylamine (1.2 equiv) followed by Acetic Anhydride (1.1 equiv) dropwise at 0°C.

  • Monitor: Stir at RT for 2 hours. TLC (30% EtOAc/Hex) usually shows complete conversion (

    
     shift from ~0.4 to ~0.6).
    
  • Workup: Wash with 1M HCl (removes TEA), then Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be an off-white solid. If oil, triturace with hexanes.

Step 2: Regioselective Nitration (The Critical Step)

Safety Warning: Nitration is highly exothermic. Runaway temperatures (>10°C) cause dinitration and explosion risks.

  • Prepare Mixed Acid: In a separate flask, cool conc.

    
     (5 vol) to 0°C. Slowly add fuming 
    
    
    
    (1.05 equiv) dropwise, keeping internal temp <5°C.
  • Addition: Dissolve

    
    -acetylindoline (from Step 1) in minimal conc. 
    
    
    
    (2 vol). Add this solution dropwise to the nitrating mixture, maintaining temp <5°C.
  • Quench: Pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. The product, 1-acetyl-5-nitroindoline , will precipitate as a yellow/tan solid.

  • Isolate: Filter, wash with copious water (until filtrate is neutral), and dry.

Step 3: Deprotection
  • Hydrolysis: Suspend the intermediate in 6M HCl (10 vol) and reflux (90°C) for 2-4 hours.

    • Alternative: For acid-sensitive substrates, use NaOH/MeOH at reflux, though this may yield darker products due to air oxidation.

  • Neutralization: Cool to 0°C. Basify carefully with 50% NaOH to pH ~9.

  • Extraction: Extract with EtOAc (3x). The product, 5-nitroindoline , is usually pure enough for use (dark orange solid).

Protocol B: The "Chemoselective" Route (Reduction of 5-Nitroindole)

Best for: High-value substrates or when avoiding strong acids/oxidizers. Mechanism: Ionic hydrogenation using Sodium Cyanoborohydride (


). The cyano group withdraws electron density from boron, making it a milder hydride donor that reduces the protonated iminium character of the indole double bond without touching the nitro group.
Detailed Procedure
  • Setup: In a round-bottom flask equipped with a fume trap (HCN risk), dissolve 5-nitroindole (1.0 equiv) in Glacial Acetic Acid (15 mL/g).

  • Reagent Addition: Add Sodium Cyanoborohydride (

    
    , 3.0 equiv) in portions over 30 minutes at room temperature.
    
    • Note: The reaction may bubble slightly (

      
       gas).
      
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Indole is fluorescent under UV; Indoline is not. Disappearance of the fluorescent spot on TLC indicates completion.

  • Quench & Workup (Critical for Safety):

    • Cool to 0°C.[1]

    • Slowly add water (10 vol).

    • IN A FUME HOOD: Basify with NaOH pellets or 50% NaOH solution until pH > 10. Caution: Acidic workup liberates HCN gas.[2][3] Ensure the solution is basic before opening the vessel fully.

  • Extraction: Extract with DCM or EtOAc. Wash organics with bleach solution (destroys residual cyanide), then water.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). 5-Nitroindoline elutes after the starting material.

Troubleshooting & Optimization

Common pitfalls and their mechanistic solutions.

IssueProbable CauseCorrective Action
Tar/Black Gunk (Route A) Oxidation of free amineEnsure 100% N-acetylation before nitration. Verify intermediate purity.
Dinitration (Route A) Temperature > 10°CUse internal thermometer. Add reagents slower. Pre-cool acids.
Low Yield (Route B) Polymerization of indoleIndoles are acid-sensitive. Ensure

is fresh; old reagent loses hydride activity.
Residual Cyanide Incomplete QuenchTreat aqueous waste with bleach (sodium hypochlorite) to oxidize

to

.
Regioisomer Mix (5- vs 6-) Steric failureUse a bulkier protecting group (e.g., Piv-Cl) instead of Acetyl-Cl to force para substitution.

References

  • Schwalbe, H., et al. (2021).[4] "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders." ChemMedChem.

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles." Journal of the American Chemical Society.[2]

  • Tasker, S. Z., & Jamison, T. F. (2015).[5] "Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis." Journal of the American Chemical Society.[2]

  • East Harbour Group. (2022).[6] "Safety Data Sheet: Mixed Nitrating Acid."

  • Lane, C. F. (1975).[7] "Sodium Cyanoborohydride - A Highly Selective Reducing Agent." Synthesis.

Sources

Application

Using 5-Nitro-3-propyl-2,3-dihydro-1H-indole as a chemical intermediate

An Application Guide to the Synthetic Utility of 5-Nitro-3-propyl-2,3-dihydro-1H-indole Introduction: Unveiling the Potential of a Versatile Indoline Scaffold The indoline (2,3-dihydro-1H-indole) framework is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

Introduction: Unveiling the Potential of a Versatile Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a valuable three-dimensional template for interacting with biological targets. The strategic placement of functional groups on this scaffold is paramount for modulating activity, selectivity, and pharmacokinetic properties.

This guide focuses on the synthetic applications of 5-Nitro-3-propyl-2,3-dihydro-1H-indole , a chemical intermediate poised for the development of novel molecular entities. While specific literature on this exact molecule is emerging, its structure contains two key, orthogonally reactive functional groups: a reducible aromatic nitro group and a nucleophilic secondary amine within the indoline ring. This duality allows for a stepwise, controlled elaboration of the molecule, making it a highly valuable building block for chemical synthesis and drug discovery programs.

The presence of the 3-propyl group introduces a lipophilic element and a specific stereocenter (if resolved), which can be crucial for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. This document provides detailed protocols and scientific rationale for leveraging the unique reactivity of this intermediate.

Physicochemical Properties and Safety Data

A comprehensive understanding of a chemical's properties and hazards is foundational to its safe and effective use. The data below is summarized from information on structurally related compounds, such as 5-nitroindole and other nitroaromatics.[2][3]

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₁₄N₂O₂-
Molecular Weight 206.24 g/mol -
CAS Number 1691862-00-6
Appearance Expected to be a yellow or light cream solidBased on related nitroindole compounds[4][5]
Melting Point Not specified; likely > 50 °CBased on similar structures
Solubility Soluble in common organic solvents (DMF, DCM, Ethyl Acetate); low solubility in waterGeneral property of nitroaromatic compounds
pKa (Indoline N-H) ~3.5-5 (for the protonated amine)Typical for secondary anilines

Safety Precautions:

Nitroaromatic compounds should be handled with care.[6]

  • Toxicity: Harmful if swallowed and may be toxic in contact with skin.[2]

  • Irritation: Causes serious eye irritation.[2]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation.[4]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[2]

Core Synthetic Transformations & Protocols

The primary utility of 5-Nitro-3-propyl-2,3-dihydro-1H-indole lies in the sequential functionalization of its nitro and amine moieties. The nitro group serves as a masked amine, which is typically revealed after the indoline nitrogen has been functionalized.

G A 5-Nitro-3-propyl-2,3-dihydro-1H-indole B Step 1: N-Functionalization (e.g., Acylation, Alkylation) A->B R-COCl, Base C N-Functionalized-5-Nitro-3-propylindoline B->C D Step 2: Nitro Group Reduction C->D H₂, Pd/C E N-Functionalized-3-propylindolin-5-amine D->E F Further Derivatization (e.g., Amidation, Sulfonylation) E->F

Caption: General synthetic workflow using the title intermediate.

Application 1: Catalytic Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is arguably the most critical transformation for this intermediate. The resulting 5-aminoindoline is a versatile precursor for introducing a wide array of functionalities, including amides, sulfonamides, and ureas, which are common in pharmacologically active molecules. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions.[7]

Protocol 1: Synthesis of 3-propyl-2,3-dihydro-1H-indol-5-amine

G reactant 5-Nitro-3-propyl-2,3-dihydro-1H-indole product 3-propyl-2,3-dihydro-1H-indol-5-amine reactant->product Catalytic Hydrogenation reagents H₂ (balloon or Parr shaker) 10% Pd/C (5-10 mol%) Methanol or Ethanol

Caption: Workflow for the catalytic reduction of the nitro group.

Methodology:

  • Vessel Preparation: To a hydrogenation-safe flask (e.g., a thick-walled round-bottom flask or a Parr shaker vessel), add 5-Nitro-3-propyl-2,3-dihydro-1H-indole (1.0 eq).

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expertise Note: Pd/C is a pyrophoric catalyst, especially when dry and in the presence of flammable solvents. Always handle it with care, either as a wet paste or under a blanket of inert gas.

  • Solvent Addition: Add a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate. The reaction concentration is typically between 0.05 M and 0.2 M.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask via vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. For larger scales, a Parr hydrogenation apparatus is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).

    • Trustworthiness Note: A key indicator of reaction completion is the disappearance of the UV-active, often yellow-colored, nitro-compound and the appearance of the new, more polar amine product.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., Nitrogen) to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Expertise Note: The Celite® pad prevents the fine palladium particles from passing through the filter paper and contaminating the product. The filtered catalyst should be quenched carefully with water before disposal as it can ignite upon exposure to air.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-propyl-2,3-dihydro-1H-indol-5-amine. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary. The resulting amine can be sensitive to air oxidation, so it is best used immediately or stored under an inert atmosphere.[8]

ParameterConditionRationale
Catalyst 10% Pd/CHighly efficient for aromatic nitro group reduction with minimal side reactions.[7]
Hydrogen Source H₂ gas (balloon or Parr)Clean and effective reducing agent; the only byproduct is water.
Solvent Methanol, EthanolExcellent solvents for both starting material and product; inert to reaction conditions.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently without heating.
Pressure 1 atm (balloon) to 50 psi (Parr)Higher pressure can accelerate the reaction rate for more stubborn reductions.
Application 2: N-Acylation of the Indoline Nitrogen

The secondary amine of the indoline ring is a key handle for introducing diverse chemical functionalities. N-acylation is a fundamental reaction to append side chains that can modulate a compound's biological activity, solubility, and metabolic stability.[9][10] This reaction is best performed before the reduction of the nitro group to avoid competitive acylation at the more nucleophilic 5-amino position that would be generated.

Protocol 2: Synthesis of 1-Acyl-5-Nitro-3-propyl-2,3-dihydro-1H-indole

G reactant 5-Nitro-3-propyl-2,3-dihydro-1H-indole product 1-Acyl-5-nitro-3-propyl-2,3-dihydro-1H-indole reactant->product N-Acylation reagents Acyl Chloride (R-COCl) or Thioester (R-COSR') Base (e.g., Et₃N, DIPEA, or Cs₂CO₃) DCM or DMF

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 3-Propylindoline (C5 Position)

Ticket ID: NIT-C5-IND-001 Subject: Troubleshooting Regioselectivity and Oxidation during C5 Nitration of 3-Propylindoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NIT-C5-IND-001 Subject: Troubleshooting Regioselectivity and Oxidation during C5 Nitration of 3-Propylindoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are attempting to introduce a nitro group (


) at the C5 position  of 3-propylindoline . This transformation presents a classic conflict in heterocyclic chemistry: balancing the activation of the benzene ring against the susceptibility of the indoline core to oxidative dehydrogenation (aromatization to indole) or polymerization.

The Critical Rule: Direct nitration of unprotected 3-propylindoline using concentrated nitric acid is not recommended . It almost invariably leads to oxidation (yielding 3-propylindole), polymerization (black tars), or meta-substitution due to protonation of the amine.

The Solution: You must utilize a Protection-Nitration-Deprotection strategy. The nitrogen atom must be acylated (e.g., Acetyl, Trifluoroacetyl) to:

  • Prevent oxidation of the indoline to indole.

  • Direct the electrophile specifically to the C5 (para) position via resonance donation.

Visualizing the Reaction Pathway

The following workflow illustrates the mandatory route to achieve high C5 regioselectivity while preserving the indoline scaffold.

IndolineNitration Start 3-Propylindoline (Nucleophilic, Oxidation Prone) Step1 Step 1: N-Protection (Ac2O / Pyridine) Start->Step1 Protect N Inter1 N-Acetyl-3-propylindoline (Stable, Para-Director) Step1->Inter1 Step2 Step 2: Nitration (Acetyl Nitrate, <0°C) Inter1->Step2 Electrophilic Subst. Inter2 5-Nitro-N-acetyl-3-propylindoline (Major Isomer) Step2->Inter2 C5 Selective Step3 Step 3: Deprotection (NaOH / MeOH) Inter2->Step3 Hydrolysis Final 5-Nitro-3-propylindoline (Target) Step3->Final

Figure 1: The standard synthetic workflow for C5 nitration of alkyl-indolines. Direct nitration bypasses Step 1, leading to failure.

Standard Operating Protocol (SOP)

Use this protocol as your baseline. Deviations from this chemistry are the primary cause of failure.

Phase A: N-Protection
  • Reagents: Acetic Anhydride (

    
    ), Pyridine or 
    
    
    
    , DCM.
  • Why: Converts the free amine (oxidation prone) to an amide (oxidation resistant). The amide nitrogen lone pair still resonates into the ring, directing para (C5) and ortho (C7) . Sterics from the N-acetyl group strongly disfavor C7.

Phase B: The Nitration (The Critical Step)
  • Reagent: Acetyl Nitrate (Generated in situ).[1]

  • Preparation: Slowly add fuming

    
     to cold 
    
    
    
    at
    
    
    .
  • Procedure:

    • Dissolve N-acetyl-3-propylindoline in

      
      .
      
    • Cool to

      
      .
      
    • Add the Acetyl Nitrate solution dropwise.[2] Do not exceed

      
      . 
      
    • Quench with ice water.

  • Why Acetyl Nitrate? It is a milder electrophile than nitronium tetrafluoroborate or mixed acid (

    
    ). It minimizes over-nitration and benzylic oxidation of the propyl chain.
    
Phase C: Deprotection (Optional)
  • Reagents:

    
     (2M) in Methanol/Water, reflux.
    
  • Note: Only perform if the free amine is required.

Troubleshooting Guide (Q&A Format)

Category 1: Regioselectivity Issues

Q: I am seeing a significant amount of the C7 isomer (ortho-nitration). How do I fix this?

  • Diagnosis: While the N-acetyl group directs Para (C5) > Ortho (C7), higher temperatures increase the energy available to overcome the steric barrier at C7.

  • Fix:

    • Lower Temperature: Run the addition at

      
       to 
      
      
      
      .
    • Increase Steric Bulk: Switch the protecting group from Acetyl to Pivaloyl or Boc . The bulky tert-butyl group effectively blocks the C7 position entirely, forcing substitution to C5 [1].

Q: I isolated a product substituted at C6. Is this possible?

  • Diagnosis: This is highly unusual for N-protected indolines. However, if your protection failed (or you used free indoline) and the reaction became highly acidic (

    
    ), the nitrogen becomes protonated (
    
    
    
    ). The ammonium group is a meta-director , which would direct nitration to C6.
  • Fix: Verify N-acetylation by NMR (look for the amide carbonyl ~169 ppm in

    
     or the methyl singlet ~2.2 ppm in 
    
    
    
    ) before starting nitration.
Category 2: Oxidation & Decomposition[3]

Q: My reaction mixture turned into a black tar/polymer. What happened?

  • Diagnosis: "Tarring" is the hallmark of indole/indoline polymerization. You likely used concentrated sulfuric acid or allowed the temperature to spike. The heat generated by mixing

    
     and 
    
    
    
    is significant.
  • Fix:

    • Exotherm Control: Pre-mix the nitrating agent extremely slowly.

    • Solvent: Dilute the substrate in DCM or excess Acetic Anhydride to act as a heat sink.

Q: The NMR shows aromatic protons in the pyrrole ring (C2-H). Did I make an indole?

  • Diagnosis: Yes. You have oxidatively dehydrogenated the indoline. This occurs if the reaction is too oxidizing (e.g., using excess fuming nitric acid at room temperature).

  • Fix: Switch to Claycop (Clay-supported Copper Nitrate) or Ferric Nitrate methods. These are milder and often preserve the indoline saturation [2].

Category 3: Yield & Purification

Q: My yield is low (<40%). Where is the rest of the mass?

  • Diagnosis:

    • Water Solubility: If you hydrolyzed the acetyl group during workup (unintentionally), the free amine might be lost in the aqueous wash.

    • Dinitration: Check for a dinitro species (C5 and C7).[1][3]

  • Fix:

    • Ensure the workup pH is neutral/basic if the acetyl group is labile.

    • Use exactly 1.05 equivalents of

      
      .
      

Comparative Reagent Data

MethodReagentsC5 SelectivityRisk of OxidationNotes
Standard

(Acetyl Nitrate)
HighLowBest balance of yield/cost. Requires N-protection.[1]
Mixed Acid

Low (Meta/Mix)HighAvoid. Causes polymerization and protonation.
Mild/Green

Very HighVery LowExcellent for sensitive substrates [2].
Nitrate Salt

HighModerateTFA protects in-situ but is expensive.

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting Start Problem Encountered Issue1 Black Tar / Polymerization Start->Issue1 Issue2 Wrong Regioisomer (C6/C7) Start->Issue2 Issue3 Aromatization (Indole formed) Start->Issue3 Sol1 Check Temp (<0°C) Verify N-Protection Issue1->Sol1 Sol2 C7? Use Bulky Group (Boc) C6? Check for Protonation Issue2->Sol2 Sol3 Oxidant too strong. Switch to Acetyl Nitrate Issue3->Sol3

Figure 2: Diagnostic logic for common nitration failures.

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Indole and Indoline. Source: ECHEMI / Joule & Mills, Heterocyclic Chemistry. Context: Explains the electronic preference for C5 in indolines vs C3 in indoles.

  • Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Source: Taylor & Francis / Figshare (2019).[4] Context: Provides a milder, high-yield alternative to acetyl nitrate for sensitive substrates.

  • Application Notes and Protocols for the Laboratory Synthesis of Nitroindoles. Source: BenchChem Protocols.[1] Context: Detailed experimental setup for acetyl nitrate generation and temperature control.

  • Nitration of Indoles V: Nitration of Electronegatively Substituted Indoles. Source: Journal of Organic Chemistry (ACS). Context: Discusses the directing effects when electron-withdrawing groups are present.

Sources

Optimization

Scale-up challenges for 5-Nitro-3-propyl-2,3-dihydro-1H-indole production

Technical Support Center: Scale-Up of 5-Nitro-3-propyl-2,3-dihydro-1H-indole Executive Summary Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 5-Nitro-3-propyl-2,3-dihydro-1H-indole .

This molecule presents a "perfect storm" of scale-up risks:

  • Thermodynamic Instability: The indoline core is prone to oxidative aromatization (reverting to indole).

  • Exothermic Nitration: Introducing a nitro group requires potent electrophiles that release significant heat.[1]

  • Regioselectivity: Competition between C5 (desired) and C7 (undesired) substitution.

Part 1: The Nitration Critical Control Points (CCPs)

The Scenario: You are scaling up the nitration of N-protected-3-propylindoline.[1] The Problem: On a 10g scale, you achieved 90% yield. On a 1kg scale, the reaction exothermed, yield dropped to 60%, and a black tar formed.

Technical Deep Dive: The "Nitration-Oxidation" Paradox

The indoline nitrogen lone pair activates the ring, making it susceptible to electrophilic attack (nitration) but also to single-electron transfer oxidation (aromatization).[1]

  • Mechanism: Standard mixed acids (

    
    ) are often too oxidizing for indolines at scale.[1] They convert the indoline to the radical cation, leading to polymerization or dehydrogenation to the indole impurity (Dehydro-silodosin precursor).
    
  • The Fix: Switch to Acetyl Nitrate generated in situ.

Troubleshooting Protocol: Controlled Nitration

Q: How do I prevent thermal runaway and tar formation during nitration?

A: You must decouple the generation of the nitrating agent from the nitration event.

Step-by-Step Protocol:

  • Solvent Selection: Use Acetic Anhydride (

    
    ) as both solvent and reagent.[1]
    
  • Cryogenic Setup: Cool the reactor to -10°C to -5°C .

  • Agent Generation (The Danger Zone):

    • Add Fuming

      
       to 
      
      
      
      extremely slowly.
    • Causality: This forms Acetyl Nitrate (

      
      ).[1] This reaction is exothermic.[1][2][3][4][5] If the temperature rises >0°C, the acetyl nitrate can decompose explosively or over-oxidize the substrate later.
      
  • Substrate Addition: Add the N-protected-3-propylindoline (dissolved in

    
    ) to the pre-formed Acetyl Nitrate.
    
    • Why? Inverse addition ensures the substrate always sees a controlled concentration of electrophile, minimizing over-nitration.

Data Table: Nitrating Agent Comparison

ParameterMixed Acid (

)
Acetyl Nitrate (

)
Scale-Up Impact
Exothermicity High (Violent)Moderate (Manageable)Safety
Oxidation Potential High (Indole formation)LowPurity
Regioselectivity Poor (C5/C6/C7 mix)High (Favors C5)Yield
Waste Stream Strong Acid WasteAcetic Acid/AnhydrideDisposal Cost

Part 2: Regioselectivity & Impurity Management

The Scenario: HPLC analysis shows 15% of an impurity with the same Mass Spec (M+H) as the product. The Diagnosis: This is likely the C7-nitro isomer .[1]

Visualizing the Pathway

The following diagram maps the competitive pathways between the desired C5-nitration, the C7-impurity, and the oxidative degradation to indole.

NitrationPathways Start N-Acetyl-3-propylindoline (Substrate) Transition Sigma Complex Start->Transition + AcONO2 (-10°C) AcONO2 Acetyl Nitrate (Electrophile) ProdC5 5-Nitro-3-propylindoline (Target: >90%) Transition->ProdC5 Para-attack (Sterically Favored) ImpC7 7-Nitro Isomer (Impurity: <5%) Transition->ImpC7 Ortho-attack (Sterically Hindered) ImpOx 5-Nitro-3-propyl-INDOLE (Oxidation Impurity) Transition->ImpOx T > 0°C Oxidative Stress

Caption: Competitive reaction pathways during the nitration of N-acetyl-3-propylindoline. Control of temperature and sterics dictates the ratio of C5 (Target) to C7 and Indole impurities.

Troubleshooting Protocol: Steering Selectivity

Q: How do I minimize the C7 isomer?

A: Leverage steric hindrance via the N-protecting group.[1]

  • The Mechanism: The nitrogen lone pair directs ortho (C7) and para (C5).

  • The Lever: If you use a bulky protecting group on the Nitrogen (e.g., Trifluoroacetyl or Benzoyl instead of Acetyl), you sterically shield the C7 position (which is adjacent to the Nitrogen).

  • Recommendation: If C7 impurities >5%, switch from N-Acetyl to N-Trifluoroacetyl (TFA) . The TFA group is bulkier and highly electron-withdrawing, which deactivates the ring slightly, further preventing over-nitration and oxidation.

Part 3: Workup & Isolation (The "Crash Out")

The Scenario: The reaction is complete, but during the water quench, the pot temperature spiked to 40°C, and the product oiled out instead of crystallizing.

Technical Deep Dive: Quenching Thermodynamics

Quenching acetic anhydride/nitric acid mixtures with water is extremely exothermic due to the hydrolysis of excess anhydride to acetic acid.[1]

Step-by-Step Protocol: The "Reverse Quench"

  • Do NOT add water to the reactor.

  • Transfer: Pump the reaction mixture slowly into a separate vessel containing ice-cold water/sodium bicarbonate.

    • Causality: This maintains the bulk temperature low. Adding water to the reactor creates localized hot spots where the anhydride hydrolysis releases heat faster than the jacket can remove it, leading to oiling/tarring.

  • pH Adjustment: Neutralize to pH 7-8.

  • Crystallization:

    • Solvent: Ethanol/Water or IPA/Water.

    • Tip: If the product oils out, re-dissolve in warm Ethanol (50°C) and add water dropwise until turbidity persists, then cool slowly to 0°C.

Frequently Asked Questions (FAQs)

Q1: I see a peak at M-2 in my Mass Spec. What is it? A: This is the Dehydro-impurity (the corresponding Indole).[1]

  • Cause: Oxidation of the indoline ring. This happens if the reaction temperature exceeds 0°C or if the reaction is left stirring too long with excess nitric acid.

  • Fix: Quench immediately upon consumption of starting material. Use Nitrogen purging during the reaction to minimize atmospheric oxygen.

Q2: Can I use sulfuric acid as a catalyst to speed up the reaction? A: Avoid if possible. While


 accelerates nitration, it drastically increases the oxidative potential, leading to "tar" (polymerization). For scale-up, the kinetic penalty of using milder Acetyl Nitrate is worth the gain in safety and purity.

Q3: The N-protecting group is hard to remove after nitration. Any tips? A: If using N-Acetyl, standard alkaline hydrolysis (NaOH/MeOH) works but can cause side reactions.[1]

  • Alternative: Use HCl/MeOH for acid-catalyzed deprotection if the nitro group is sensitive to base (though aromatic nitro groups are generally stable to base, the indoline ring can be sensitive).

References

  • Patent: Synthesis method for key intermediate of silodosin. CN102746210A.[1] (Describes the N-benzoyl protection and nitration route).

  • Article: Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin. (Details the mechanism of Indole/Dehydro-impurity formation).

  • Review: Regioselective nitration of anilines and indolines. Organic & Biomolecular Chemistry.[1][6][7][8] (Discusses steric control in nitration).

  • Guide: Laboratory Synthesis of Dehydro Silodosin: Application Notes. (BenchChem Technical Support).[1][2][9] [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals The Structural Context: Why ¹H NMR of Substituted Indolines Matters The indoline nucleus is a privileged scaffold in drug discovery, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Context: Why ¹H NMR of Substituted Indolines Matters

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] The introduction of substituents, such as a nitro group at the 5-position and a propyl group at the 3-position, dramatically influences the electronic environment and conformation of the molecule. ¹H NMR spectroscopy is an indispensable tool for unequivocally determining the precise substitution pattern and stereochemistry of such molecules. This guide will dissect the expected ¹H NMR spectrum of 5-Nitro-3-propyl-2,3-dihydro-1H-indole, explaining the causal relationships between the molecular structure and the resulting spectral features.

Below is a diagram illustrating the proton environments of the target molecule, which will be the focus of our analysis.

mol 5-Nitro-3-propyl-2,3-dihydro-1H-indole H4 H4 H6 H6 H7 H7 NH NH H2a H2a H2b H2b H3 H3 propyl_a Ha' propyl_b Hb' propyl_c Hc'

Figure 1. Chemical structure and proton labeling for 5-Nitro-3-propyl-2,3-dihydro-1H-indole.

Predicted ¹H NMR Spectrum of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

A detailed prediction of the ¹H NMR spectrum is fundamental to understanding the experimental data. The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for each proton. These predictions are based on established principles of NMR theory, considering the inductive and mesomeric effects of the nitro group and the alkyl substituent.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
NH ~4.5 - 5.5Broad Singlet1HThe N-H proton of an indoline is typically found in this region. The broadness is due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water.
H4 ~8.0 - 8.2d (J ≈ 2 Hz)1HThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H6.
H6 ~7.9 - 8.1dd (J ≈ 8.5, 2 Hz)1HPositioned meta to the nitro group and ortho to H7, this proton is also deshielded. It will appear as a doublet of doublets due to coupling with H4 and H7.
H7 ~6.5 - 6.7d (J ≈ 8.5 Hz)1HThis proton is ortho to the nitrogen atom and experiences less deshielding from the nitro group. It will be a doublet due to coupling with H6.
H2a, H2b ~3.6 - 4.0m2HThese diastereotopic protons on the C2 carbon are adjacent to the nitrogen and a chiral center (C3). They will exhibit complex splitting patterns and appear as a multiplet.
H3 ~3.2 - 3.5m1HThis proton is at a chiral center and is coupled to the C2 protons and the adjacent methylene protons of the propyl group. It will appear as a multiplet.
Propyl-α-CH₂ ~1.6 - 1.9m2HThe methylene group attached to the indoline ring.
Propyl-β-CH₂ ~1.3 - 1.5m2HThe middle methylene group of the propyl chain.
Propyl-γ-CH₃ ~0.9 - 1.1t (J ≈ 7 Hz)3HThe terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Comparative Analysis with Structurally Related Compounds

To validate our predictions and provide a robust analytical framework, we will compare the expected spectrum of our target molecule with the known spectra of three key analogues: Indoline , 5-Nitroindoline , and 5-Nitroindole .

The Effect of the Nitro Group: Indoline vs. 5-Nitroindoline

The introduction of a nitro group at the 5-position has a profound impact on the chemical shifts of the aromatic protons.

CompoundH4H5H6H7Reference
Indoline ~7.0 ppm (d)~6.8 ppm (t)~6.6 ppm (t)~6.9 ppm (d)[2]
5-Nitroindoline ~7.97 ppm (d)-~7.91 ppm (dd)~6.47 ppm (d)[3]

As the data clearly shows, the nitro group significantly deshields the ortho (H4) and meta (H6) protons, shifting them downfield by approximately 1 ppm. Conversely, the H7 proton, which is para to the nitro group, is shifted slightly upfield. This is a classic example of the strong electron-withdrawing nature of the nitro group influencing the electron density of the aromatic ring.

The Effect of the Propyl Group: 5-Nitroindoline vs. 5-Nitro-3-propyl-2,3-dihydro-1H-indole (Predicted)

The addition of a propyl group at the C3 position primarily affects the protons on the five-membered ring.

CompoundH2H3Aliphatic Protons
5-Nitroindoline ~3.76 ppm (t)~3.10 ppm (t)None
5-Nitro-3-propyl-2,3-dihydro-1H-indole (Predicted) ~3.6 - 4.0 ppm (m)~3.2 - 3.5 ppm (m)Propyl signals from ~0.9 - 1.9 ppm

In 5-nitroindoline, the C2 and C3 protons are triplets due to coupling with each other. In our target molecule, the C3 proton is now attached to a propyl group, making it a chiral center. This introduces diastereotopicity for the C2 protons, leading to more complex multiplets for both H2 and H3. The presence of the propyl group is easily confirmed by the appearance of its characteristic signals in the upfield region of the spectrum.

The Effect of the Dihydro- vs. Aromatic Pyrrole Ring: 5-Nitro-3-propyl-2,3-dihydro-1H-indole (Predicted) vs. 5-Nitroindole

Comparing the indoline (dihydro) structure with the corresponding indole highlights the difference in aromaticity.

CompoundH2H3Aromatic Protons (Benzene Ring)
5-Nitro-3-propyl-2,3-dihydro-1H-indole (Predicted) ~3.6 - 4.0 ppm (m)~3.2 - 3.5 ppm (m)H4: ~8.0-8.2, H6: ~7.9-8.1, H7: ~6.5-6.7
5-Nitroindole ~7.5 ppm (t)~6.7 ppm (t)H4: ~8.5, H6: ~8.1, H7: ~7.4

The most dramatic difference is in the chemical shifts of the H2 and H3 protons. In the indoline, they are in the aliphatic region. In the indole, they are part of an aromatic pyrrole ring and are therefore significantly deshielded, appearing in the aromatic region of the spectrum.[4] The aromatic protons on the benzene ring of 5-nitroindole are also generally more downfield compared to the indoline, reflecting the fully aromatic nature of the indole system.[5]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and high-quality data, the following experimental protocol is recommended.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition sample 1. Weigh 5-10 mg of 5-Nitro-3-propyl-2,3-dihydro-1H-indole dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) sample->dissolve transfer 3. Transfer to a 5 mm NMR tube dissolve->transfer instrument 4. Insert sample into a 400 MHz (or higher) NMR spectrometer transfer->instrument lock 5. Lock on the deuterium signal of the solvent shim 6. Shim the magnetic field to achieve optimal homogeneity acquire 7. Acquire the ¹H NMR spectrum (e.g., 16-32 scans) shim->acquire process 8. Process the data: Fourier transform, phase correction, and baseline correction integrate 9. Integrate the signals and analyze chemical shifts and coupling constants

Figure 2. Standard workflow for ¹H NMR sample preparation and data acquisition.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid 5-Nitro-3-propyl-2,3-dihydro-1H-indole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, acquisition time). For a sample of this concentration, 16 to 32 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Conclusion

The ¹H NMR spectrum of 5-Nitro-3-propyl-2,3-dihydro-1H-indole is predicted to be complex, yet highly informative. By understanding the individual contributions of the indoline core, the electron-withdrawing nitro group, and the aliphatic propyl chain, a complete and unambiguous assignment of the spectrum is achievable. This guide provides a framework for this analysis by comparing the target molecule to structurally related compounds, thereby illustrating the key principles of spectral interpretation. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for the validation of this and other novel chemical entities.

References

  • The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 5-Nitroindole and 5-Nitroindoline Derivatives

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the indole scaffold and its bioisosteres are foundational elements in the design of novel therapeutic agents. Among these, 5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold and its bioisosteres are foundational elements in the design of novel therapeutic agents. Among these, 5-nitro-substituted derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of two closely related scaffolds: 5-nitroindoles and their reduced counterparts, 5-nitroindolines. By examining experimental data across anticancer, antimicrobial, and antiparasitic applications, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery programs.

The Structural Nuance: Aromaticity vs. Saturation

The fundamental difference between the 5-nitroindole and 5-nitroindoline cores lies in the five-membered pyrrole ring. In 5-nitroindoles, this ring is aromatic, contributing to a planar structure and a delocalized π-electron system. In contrast, the 5-nitroindoline scaffold features a saturated pyrrolidine ring, resulting in a more flexible, three-dimensional conformation. This seemingly subtle structural variation can profoundly influence the pharmacodynamic and pharmacokinetic properties of the resulting derivatives, impacting their interaction with biological targets and overall efficacy.

Anticancer Activity: A Tale of Two Mechanisms

5-Nitroindole Derivatives: Targeting the Machinery of Cancer Proliferation

The 5-nitroindole scaffold has emerged as a privileged structure in the development of novel anticancer agents.[1][2] A significant body of research highlights their potent activity against a variety of cancer cell lines, primarily through a dual mechanism of action.[1]

One of the key mechanisms involves the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a prime target for therapeutic intervention.[1] By binding to and stabilizing these G-quadruplexes, 5-nitroindole derivatives effectively downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis.[1][3]

Furthermore, certain 5-nitroindole-based compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1][3] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, triggering programmed cell death.

5-Nitroindoline Derivatives: An Emerging Area of Investigation

While the anticancer potential of 5-nitroindoles is well-documented, the exploration of 5-nitroindoline derivatives in this therapeutic area is a more nascent field. Some studies on related indoline-2-one derivatives have shown promising antimicrobial, anti-inflammatory, and anti-nociceptive activities.[4][5] Additionally, certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as inhibitors of HIV-1 replication through a multitarget mechanism.[6] These findings suggest that the 5-nitroindoline scaffold holds potential for anticancer drug discovery, though more direct investigations are warranted.

Comparative Efficacy in Anticancer Applications

Direct comparative studies of 5-nitroindole and 5-nitroindoline derivatives for anticancer activity are limited. However, based on the available data, 5-nitroindole derivatives currently exhibit a more established and potent profile as anticancer agents, largely due to their well-defined mechanism of action involving c-Myc G-quadruplex stabilization and ROS induction.

Quantitative Comparison of Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 / GI50Reference
5-Nitroindole 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung cancer)log(10)GI(50) < -8.00[7]
HL-60(TB) (Leukemia)log(10)GI(50) = -6.30[7]
MOLT-4 (Leukemia)log(10)GI(50) = -6.18[7]
Pyrrolidine-substituted derivative 5 HeLa (Cervical cancer)5.08 ± 0.91 µM[3][8]
Pyrrolidine-substituted derivative 7 HeLa (Cervical cancer)5.89 ± 0.73 µM[3][8]
5-Nitroindoline Data not available for direct comparison---

Antimicrobial Activity: A Shift in Spectrum

5-Nitroindole Derivatives: Broad-Spectrum Potential

Derivatives of 5-nitroindole have demonstrated antimicrobial properties against a range of pathogens. For instance, certain 5-nitroindole-rhodanine conjugates have been investigated for their antitrypanosomatid activity.[9] The mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals.[10]

5-Nitroindoline Derivatives: Potent Action Against Gram-Positive Bacteria

Recent studies have highlighted the potent antibacterial activity of 5-nitroindoline derivatives, particularly against Gram-positive bacteria, including multi-drug resistant strains like Staphylococcus aureus (S. aureus) and Enterococcus faecalis (E. faecalis).[1] The introduction of a nitro substituent at the 5-indolinyl position has been shown to confer significant antibacterial activity.[1]

Comparative Efficacy in Antimicrobial Applications

While both scaffolds exhibit antimicrobial potential, the available data suggests a potential divergence in their spectrum of activity. 5-nitroindoline derivatives have shown particularly promising and potent activity against Gram-positive bacteria.

Quantitative Comparison of Antibacterial Activity
Compound ClassDerivativeBacterial StrainMIC (µM)Reference
5-Nitroindole Data for direct comparison is limited---
5-Nitroindoline Phenolic Mannich base 1d S. aureus< 5[1]
S. epidermidis< 5[1]
E. faecalis< 5[1]
E. faecium< 5[1]
L. monocytogenes< 5[1]
Trifluoromethylated derivative 5a S. aureus< 5[1]
S. epidermidis< 5[1]
E. faecalis< 5[1]
E. faecium< 5[1]
L. monocytogenes< 5[1]

Antiparasitic Activity: A Common Ground

Both 5-nitroindole and related nitroheterocyclic scaffolds have been extensively investigated for their antiparasitic properties. The nitro group is a key pharmacophore in this context, as its reduction by parasitic nitroreductases, which are often absent in mammalian cells, leads to selective toxicity.[11][12][13]

5-Nitroindole Derivatives in Antiprotozoal Research

Studies on 5-nitroindole-rhodanine conjugates have demonstrated their potential against trypanosomatid parasites.[9] Furthermore, related 5-nitroindazole derivatives have shown efficacy against Acanthamoeba castellanii and Trypanosoma cruzi.[11][14] The proposed mechanism involves the generation of oxidative stress within the parasite.[11]

5-Nitroindoline Derivatives: A Promising Avenue

While less explored than their indole counterparts for antiparasitic applications, the established role of the 5-nitro group in mediating antiparasitic activity suggests that 5-nitroindoline derivatives are also promising candidates for the development of new antiprotozoal agents.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-nitroindole or 5-nitroindoline derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Concepts

Mechanism of Action of 5-Nitroindole Derivatives in Cancer

5_Nitroindole_Anticancer_MoA Derivative 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Derivative->G4 Stabilizes ROS Increased ROS Derivative->ROS Induces cMyc_Gene c-Myc Gene G4->cMyc_Gene Inhibits Transcription Apoptosis Apoptosis cMyc_Gene->Apoptosis Suppression leads to ROS->Apoptosis Induces

Caption: Dual mechanism of anticancer action for 5-nitroindole derivatives.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with 5-Nitroindole/5-Nitroindoline Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h Incubate 2-4h mtt_addition->incubation_2_4h solubilization Add Solubilization Solution incubation_2_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of 5-nitroindole and 5-nitroindoline derivatives reveals distinct yet promising profiles for drug discovery. 5-Nitroindoles are well-established as potent anticancer agents with a clear dual mechanism of action. In contrast, 5-nitroindolines are emerging as powerful antibacterial agents, particularly against Gram-positive pathogens. Both scaffolds demonstrate potential in the realm of antiparasitic drug discovery, a testament to the critical role of the 5-nitro pharmacophore.

Future research should focus on direct, head-to-head comparisons of these two scaffolds across various biological assays to provide a more definitive understanding of their relative efficacy and spectrum of activity. Structure-activity relationship (SAR) studies on 5-nitroindoline derivatives, particularly in the context of anticancer and antiparasitic applications, are warranted to unlock their full therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on these versatile heterocyclic cores.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

  • Karali, N. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 909–918. [Link]

  • Tramontano, E., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Microbiology, 14. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. [Link]

  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538. [Link]

  • Osolodkin, D. I., et al. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Current Medicinal Chemistry, 28(1), 1-25. [Link]

  • Fonseca-Berzal, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4889. [Link]

  • Maccioni, E., et al. (1998). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Il Farmaco, 53(8-9), 569-577. [Link]

  • Sbaraglini, M. L., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Parasitology Research, 122(12), 2821-2831. [Link]

  • Increased antibacterial properties of indoline-derived phenolic Mannich bases. (2023). ChemRxiv. [Link]

  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (2021). Bentham Science Publishers. [Link]

  • Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. (2025). ResearchGate. [Link]

  • Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. (2023). MDPI. [Link]

  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. [Link]

  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039-4043. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(22), 15015–15041. [Link]

  • Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indoline-2-One Derivatives. (2017). ResearchGate. [Link]

  • Bassyouni, F., et al. (2017). Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indoline-2-One Derivatives. Drug Design, 6(2). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Nitro-3-propyl-2,3-dihydro-1H-indole

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Nitro-3-propyl-2,3-dihydro-1H-indole. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Nitro-3-propyl-2,3-dihydro-1H-indole. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined below are grounded in established safety protocols and regulatory requirements to ensure the protection of personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Nitro-3-propyl-2,3-dihydro-1H-indole was not available at the time of this writing. The following guidance is based on the known hazards of analogous chemical structures, particularly nitroaromatic compounds, and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Hazard Assessment and Waste Classification

The first step in the proper disposal of any chemical is a thorough understanding of its potential hazards. Based on its structure, 5-Nitro-3-propyl-2,3-dihydro-1H-indole is presumed to be a hazardous substance. The presence of the nitro group (-NO2) on the aromatic ring is a key structural alert for potential toxicity and reactivity.

Key Hazard Considerations:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Similar compounds, such as 5-Nitroindole, are classified as harmful if swallowed and may cause genetic defects.[1]

  • Reactivity: While not all nitro compounds are explosive, they should be handled with care. Some polynitro compounds are known to be explosive.[2] It is prudent to treat 5-Nitro-3-propyl-2,3-dihydro-1H-indole as potentially reactive, especially in the presence of heat or reducing agents.

  • Environmental Hazard: Many nitroaromatic compounds are toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics.[3] Based on the structure of 5-Nitro-3-propyl-2,3-dihydro-1H-indole, the waste generated would likely be classified as follows:

Hazardous Waste Characteristic Likely Classification for 5-Nitro-3-propyl-2,3-dihydro-1H-indole Justification
Ignitability PossibleWhile not definitively known, organic compounds should be evaluated for their flashpoint.
Corrosivity UnlikelyThe structure does not suggest strong acidic or basic properties.
Reactivity PossibleThe nitro group can impart reactivity.[4]
Toxicity LikelyThe presence of the nitroaromatic moiety is a strong indicator of toxicity.[5][6]

Given these potential hazards, all waste containing 5-Nitro-3-propyl-2,3-dihydro-1H-indole must be managed as hazardous waste.

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is crucial for safety and efficient disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing 5-Nitro-3-propyl-2,3-dihydro-1H-indole. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Nitro-3-propyl-2,3-dihydro-1H-indole," and the approximate concentration and quantity. Include the date of initial waste accumulation.

  • Waste Streams:

    • Solid Waste: Collect contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, weighing paper, and any solid residue of the compound in a designated solid waste container.

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids or bases unless part of a specific neutralization procedure.

    • Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a well-ventilated area, away from heat sources and incompatible materials.

Decontamination Procedures

Decontamination of laboratory equipment and work surfaces is a critical step to prevent cross-contamination and accidental exposure.

Recommended Decontamination Solutions:

A suitable solvent that is known to dissolve the compound should be used for initial cleaning. Common organic solvents like ethanol or acetone can be effective. Following the initial solvent rinse, a secondary cleaning with a laboratory-grade detergent and water is recommended. All cleaning materials, including wipes and solvent rinses, must be disposed of as hazardous waste.

Workflow for Decontaminating Glassware and Surfaces:

DecontaminationWorkflow A Contaminated Item (Glassware/Surface) B Triple rinse with appropriate organic solvent (e.g., ethanol, acetone) A->B C Collect all rinsate as hazardous liquid waste B->C Dispose D Wash with laboratory detergent and water B->D E Final rinse with deionized water D->E F Air dry or place in drying oven E->F G Clean Item F->G

Caption: Workflow for decontamination of lab equipment.

Disposal Pathway

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) and state authorities.[7] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.

General Disposal Procedure:

  • Contact EHS: Once your hazardous waste container is full or has reached its accumulation time limit (typically 180 days for small quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation.[8] This document tracks the waste from the point of generation to its final disposal facility, a concept known as "cradle-to-grave" management.

  • Transportation and Final Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The most probable disposal method for this type of compound is incineration at high temperatures, which ensures complete destruction.

Logical Flow of Chemical Waste Disposal:

WasteDisposalFlow A Generation of Waste in the Laboratory B Segregation and Collection in Labeled Container A->B C Temporary Storage in Satellite Accumulation Area B->C D Scheduled Pickup by Institutional EHS C->D E Transportation by Licensed Hauler D->E F Receipt at Permitted TSDF E->F G Final Disposal (e.g., Incineration) F->G

Caption: Cradle-to-grave hazardous waste management.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Alert others in the area. Wear appropriate PPE (gloves, lab coat, safety goggles). Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.

All personnel handling this compound must be familiar with the location and use of safety showers, eyewash stations, and spill kits.

Regulatory Compliance

Compliance with federal and state regulations is mandatory. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.[7]

  • Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including hazard communication and training requirements.[9][10][11]

Employers are required to provide training on the specific hazards of chemicals in the workplace and on the procedures for their safe handling and disposal.[10]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Resource Conservation and Recovery Act (RCRA)
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008, May 15). Oxford Academic.
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